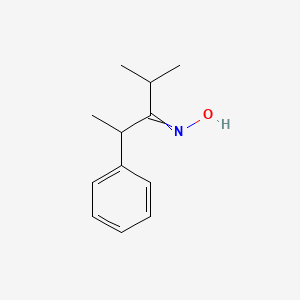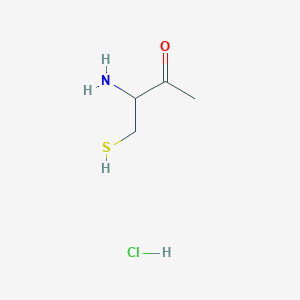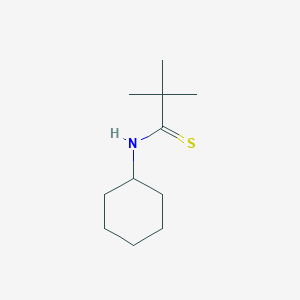![molecular formula C16H12N2OS B14483139 (4R,6S)-4,6-Diphenyl-4H,6H-thieno[3,4-c][1,2,5]oxadiazole CAS No. 64959-96-2](/img/structure/B14483139.png)
(4R,6S)-4,6-Diphenyl-4H,6H-thieno[3,4-c][1,2,5]oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4R,6S)-4,6-Diphenyl-4H,6H-thieno[3,4-c][1,2,5]oxadiazole is a heterocyclic compound that belongs to the oxadiazole family. Oxadiazoles are five-membered rings containing two nitrogen atoms, one oxygen atom, and two carbon atoms. This specific compound is characterized by its unique thieno[3,4-c][1,2,5]oxadiazole core, which is fused with two phenyl groups. The compound’s structure imparts unique chemical and physical properties, making it of interest in various scientific fields.
Métodos De Preparación
The synthesis of (4R,6S)-4,6-Diphenyl-4H,6H-thieno[3,4-c][1,2,5]oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiosemicarbazide with benzoin in the presence of an acid catalyst, followed by cyclization to form the oxadiazole ring. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalyst to maximize yield and purity.
Análisis De Reacciones Químicas
(4R,6S)-4,6-Diphenyl-4H,6H-thieno[3,4-c][1,2,5]oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of the phenyl groups would yield nitro-substituted derivatives.
Aplicaciones Científicas De Investigación
(4R,6S)-4,6-Diphenyl-4H,6H-thieno[3,4-c][1,2,5]oxadiazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Medicine: Research has explored its potential as an anticancer, antiviral, and antibacterial agent due to its ability to interact with various biological targets.
Industry: The compound is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and sensors.
Mecanismo De Acción
The mechanism of action of (4R,6S)-4,6-Diphenyl-4H,6H-thieno[3,4-c][1,2,5]oxadiazole involves its interaction with specific molecular targets. For example, in anticancer research, the compound may inhibit enzymes such as thymidylate synthase or topoisomerase, leading to the disruption of DNA synthesis and cell proliferation. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
(4R,6S)-4,6-Diphenyl-4H,6H-thieno[3,4-c][1,2,5]oxadiazole can be compared with other oxadiazole derivatives, such as:
1,2,4-Oxadiazole: Known for its use in pharmaceuticals and agrochemicals.
1,3,4-Oxadiazole: Widely studied for its anticancer and antimicrobial properties.
1,2,5-Oxadiazole (Furazan): Used in high-energy materials and explosives.
The uniqueness of this compound lies in its thieno-fused structure, which imparts distinct electronic and steric properties, making it suitable for specific applications that other oxadiazole derivatives may not be able to fulfill.
Propiedades
Número CAS |
64959-96-2 |
|---|---|
Fórmula molecular |
C16H12N2OS |
Peso molecular |
280.3 g/mol |
Nombre IUPAC |
(4R,6S)-4,6-diphenyl-4,6-dihydrothieno[3,4-c][1,2,5]oxadiazole |
InChI |
InChI=1S/C16H12N2OS/c1-3-7-11(8-4-1)15-13-14(18-19-17-13)16(20-15)12-9-5-2-6-10-12/h1-10,15-16H/t15-,16+ |
Clave InChI |
AMMLCSXSROXPGR-IYBDPMFKSA-N |
SMILES isomérico |
C1=CC=C(C=C1)[C@@H]2C3=NON=C3[C@@H](S2)C4=CC=CC=C4 |
SMILES canónico |
C1=CC=C(C=C1)C2C3=NON=C3C(S2)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Phenol, 2,2'-[(2-phenyl-1,3-imidazolidinediyl)bis(methylene)]bis-](/img/structure/B14483060.png)

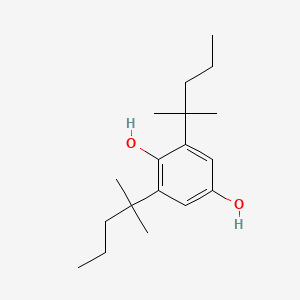

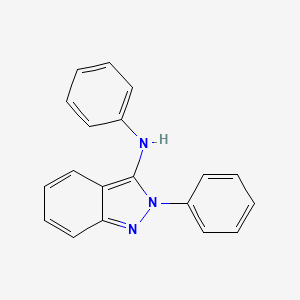
![1,8-Dihydroxy-10-[2-(pyridin-4-yl)ethyl]anthracen-9(10H)-one](/img/structure/B14483110.png)
![3-{[1-Ethyl-2-(methanesulfinyl)cyclopropyl]methyl}-2,3-dihydro-1-benzofuran](/img/structure/B14483115.png)

